molecular formula C31H34O4P2 B14313684 Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)- CAS No. 111216-21-8

Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-

Cat. No.: B14313684
CAS No.: 111216-21-8
M. Wt: 532.5 g/mol
InChI Key: NITFBBJDNBZGRQ-UHFFFAOYSA-N
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Description

Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is an organophosphorus compound with the molecular formula C31H34O4P2. This compound is characterized by the presence of phosphine groups attached to a 1,3-propanediyl backbone, with bis(4-methoxyphenyl) substituents. It is a white solid that is soluble in organic solvents and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] typically involves the reaction of 1,3-dichloropropane with lithium diphenylphosphide, followed by the introduction of methoxy groups. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] primarily involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(diphenylphosphino)propane: Similar structure but lacks the methoxy groups.

    Piperidine, 4,4’-(1,3-propanediyl)bis-: Contains piperidine groups instead of phosphine groups.

    Benzene, 1,1’-(1,3-propanediyl)bis-: Contains benzene rings instead of methoxyphenyl groups.

Uniqueness

Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is unique due to the presence of methoxy groups, which can influence its reactivity and coordination properties. The methoxy groups can provide additional steric and electronic effects, making this compound distinct from its analogs .

Properties

CAS No.

111216-21-8

Molecular Formula

C31H34O4P2

Molecular Weight

532.5 g/mol

IUPAC Name

3-bis(4-methoxyphenyl)phosphanylpropyl-bis(4-methoxyphenyl)phosphane

InChI

InChI=1S/C31H34O4P2/c1-32-24-6-14-28(15-7-24)36(29-16-8-25(33-2)9-17-29)22-5-23-37(30-18-10-26(34-3)11-19-30)31-20-12-27(35-4)13-21-31/h6-21H,5,22-23H2,1-4H3

InChI Key

NITFBBJDNBZGRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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